Larixol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

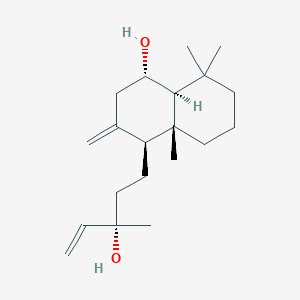

Larixol is a well-known labdane-type diterpenoid, widely used in organic synthesis. It is derived from the oleoresin of the European larch (Larix decidua Mill.) and has been the subject of extensive research due to its diverse biological activities and practical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Larixol involves several steps, including the isolation of its acetate from the oleoresin of Larix decidua, followed by saponification. The traditional synthetic pathways based on this compound and its acetate include successive chemical transformations to produce biologically active drimane sesquiterpenoids or fragrant compounds .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of oleoresin from Larix decidua, followed by chemical processing to isolate and purify this compound. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography (HR-LC) are employed to ensure the purity and quality of the final product .

化学反応の分析

Oxidation Reactions

Larixol can undergo oxidation reactions using various oxidizing agents.

-

Reagents: Potassium permanganate KMnO4 or chromium trioxide CrO3 can be used to facilitate oxidation.

-

Products: Oxidation of this compound results in the formation of oxidized derivatives, such as exocyclic ketone .

Reduction Reactions

This compound can be reduced to its corresponding alcohol using reducing agents.

-

Reagents: Lithium aluminum hydride LiAlH4 is a common reducing agent used for this purpose.

-

Products: The reduction of this compound yields the corresponding alcohol.

Substitution Reactions

This compound can undergo substitution reactions, including allylic isomerization and substitution.

-

Reagents: Phosphorus tribromide PBr3 and palladium chloride PdCl2 can be used to perform these reactions.

-

Process: In one study, scientists converted a diacetate to a bromide using phosphorus tribromide, followed by substitution with potassium acetate .

-

Products: These reactions can produce substituted compounds with different functional groups at various positions on the this compound molecule.

Acetylation

This compound can be acetylated, typically at the C-6 hydroxyl group, to form larixyl acetate.

-

Reagents: Acetyl chloride in the presence of N,N-dimethylacetamide is a common method.

-

Process: Acetylation is typically performed under controlled temperature and pH conditions to maximize yield and purity.

-

Product: Larixyl acetate.

Photooxygenation

This compound derivatives can undergo photooxygenation, particularly when they contain conjugated diene systems.

-

Process: This involves reacting the compound with singlet oxygen under light irradiation, often with a sensitizer .

-

Products: This reaction can lead to the formation of endoperoxides or products of photooxidative dehydrogenation .

Microbial Transformation

This compound can undergo microbial hydroxylation when exposed to microorganisms like Mucor plumbeus . This leads to the formation of hydroxylated products at specific carbon positions .

Conversion to Ambrox-like Compounds

This compound can be converted into synthons suitable for the synthesis of Ambrox-like fragrance compounds . This typically involves oxidation of the side chain and other modifications to achieve the desired structure .

科学的研究の応用

TRPC6 Inhibition

Recent studies have demonstrated that larixol and its acetylated derivatives exhibit selective inhibition of the transient receptor potential canonical 6 (TRPC6) channel. This is significant for treating conditions associated with TRPC6 overactivity, such as lung ischemia-reperfusion edema (LIRE). A compound derived from this compound, SH045, showed nanomolar affinity for TRPC6 and was effective in reducing LIRE in isolated lung preparations .

Analgesic Properties

Larixyl acetate, a derivative of this compound, has been investigated for its analgesic effects in neuropathic pain models. In studies involving rat models of spared nerve injury, larixyl acetate demonstrated significant analgesic efficacy by inhibiting neuroinflammation and the expression of pro-inflammatory cytokines. This suggests potential therapeutic applications for chronic pain management .

Chemical Synthesis

This compound is widely used in organic synthesis due to its versatile chemical reactivity. It serves as a precursor for synthesizing various biologically active compounds. For example:

- Synthesis of Drimanic Compounds : this compound has been utilized in the synthesis of drimanic compounds like (-)-albrassitriol through multi-step synthetic pathways .

- Organic Mass Spectrometry : this compound's unique structure allows it to be analyzed via advanced spectrometric techniques, aiding in the study of historical artifacts and conservation efforts .

Adhesives and Coatings

This compound is a component of natural resins used historically in adhesives and coatings. Its properties make it suitable for applications in artistic and historic works, particularly as a binding agent in varnishes and paints .

Cosmetic Industry

Due to its natural origin and beneficial properties, this compound is being explored for use in cosmetics. Its antimicrobial properties contribute to formulations aimed at enhancing skin health and preventing microbial contamination .

Case Studies

作用機序

Larixol exerts its effects by targeting the βγ subunit of the Gi-protein of the formyl peptide receptor in human neutrophils. This interaction interrupts the downstream signaling pathways, including the phosphorylation of Src kinases, ERK1/2, p38, and AKT. Additionally, this compound inhibits intracellular calcium mobilization and protein kinase C (PKC) phosphorylation, leading to reduced superoxide anion production and chemotaxis .

類似化合物との比較

Larixyl Acetate: Another labdane-type diterpenoid with similar biological activities and applications.

Epimanool: A neutral labdane compound found in the same resin as Larixol.

Uniqueness: this compound is unique due to its specific interaction with the βγ subunit of the Gi-protein, which distinguishes it from other labdane-type diterpenoids. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance .

特性

分子式 |

C20H34O2 |

|---|---|

分子量 |

306.5 g/mol |

IUPAC名 |

(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1 |

InChIキー |

CLGDBTZPPRVUII-HROONELDSA-N |

SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

異性体SMILES |

C[C@]12CCCC([C@@H]1[C@H](CC(=C)[C@@H]2CC[C@@](C)(C=C)O)O)(C)C |

正規SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

同義語 |

larixol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。